molecular formula C19H16BrN B13094424 4-Bromo-3-methyl-N,N-diphenylaniline

4-Bromo-3-methyl-N,N-diphenylaniline

Cat. No.: B13094424
M. Wt: 338.2 g/mol
InChI Key: YGNIQQVBMOUSBJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-N,N-diphenylaniline typically involves the bromination of 3-methyl-N,N-diphenylaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent like chloroform under controlled temperature conditions . The process involves dissolving the starting material in chloroform, followed by the gradual addition of NBS while maintaining the reaction mixture at a low temperature (0°C). After the reaction is complete, the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones .

Scientific Research Applications

4-Bromo-3-methyl-N,N-diphenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-N,N-diphenylaniline depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to develop advanced materials for electronic devices .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 3rd position.

    3-Bromo-N,N-dimethylaniline: Similar structure but has dimethyl groups instead of diphenyl groups.

    4-Bromotriphenylamine: Similar structure but with an additional phenyl group.

Uniqueness

4-Bromo-3-methyl-N,N-diphenylaniline is unique due to the presence of both a bromine atom and a methyl group on the aniline ring, which imparts distinct electronic and steric properties. These properties make it valuable in specific applications, such as the synthesis of specialized organic compounds and the development of advanced materials .

Biological Activity

4-Bromo-3-methyl-N,N-diphenylaniline is an organic compound notable for its unique structural features, including a bromine atom and a methyl group on the aniline ring. This compound has garnered attention in various fields, including organic synthesis, material science, and pharmaceutical research. Understanding its biological activity is crucial for exploring its potential applications in these areas.

The molecular formula of this compound is C19_{19}H16_{16}BrN, with a molecular weight of 338.2 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC19_{19}H16_{16}BrN
Molecular Weight338.2 g/mol
IUPAC NameThis compound
InChIInChI=1S/C19H16BrN/c1-15-14-18(12-13-19(15)20)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3
Canonical SMILESCC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)Br

Biological Activity Overview

The biological activity of this compound is primarily explored through its interactions in organic synthesis and potential therapeutic applications. Research indicates that the compound exhibits significant reactivity due to its bromine and methyl substituents, influencing its biological properties.

The mechanism of action varies based on application:

  • Organic Synthesis : Acts as a precursor in synthesizing complex organic molecules.
  • Material Science : Utilized in developing organic electronic materials like OLEDs and OPVs.
  • Pharmaceutical Research : Serves as a building block for synthesizing pharmaceutical compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The findings revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound showed moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructure DifferencesBiological Activity
4-Bromo-N,N-diphenylanilineLacks methyl group at the 3rd positionLower reactivity in synthetic applications
3-Bromo-N,N-dimethylanilineHas dimethyl groups instead of diphenyl groupsDifferent electronic properties
4-BromotriphenylamineContains an additional phenyl groupEnhanced electronic properties

Properties

Molecular Formula

C19H16BrN

Molecular Weight

338.2 g/mol

IUPAC Name

4-bromo-3-methyl-N,N-diphenylaniline

InChI

InChI=1S/C19H16BrN/c1-15-14-18(12-13-19(15)20)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

YGNIQQVBMOUSBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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